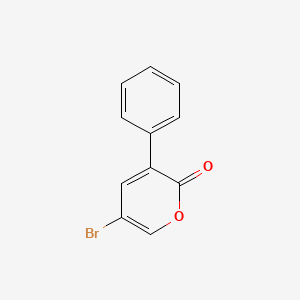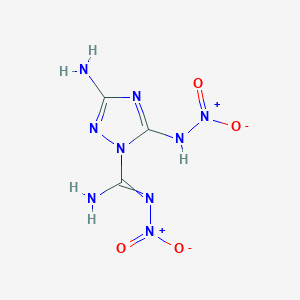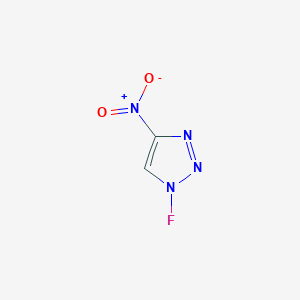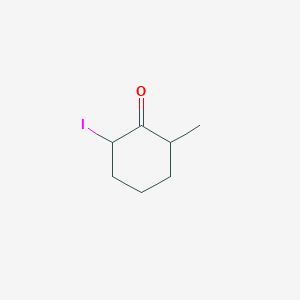![molecular formula C9H6ClN5O B14245551 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- CAS No. 394652-86-9](/img/structure/B14245551.png)
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom and a furan ring substituent. Its distinct chemical properties make it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the synthesis while minimizing environmental impact .
化学反応の分析
Types of Reactions
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[4,3-c]pyrimidines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
作用機序
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- primarily involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but differs in the position of the fused rings and substituents.
Uniqueness
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a more potent inhibitor compared to its analogs .
特性
CAS番号 |
394652-86-9 |
|---|---|
分子式 |
C9H6ClN5O |
分子量 |
235.63 g/mol |
IUPAC名 |
7-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C9H6ClN5O/c10-6-4-7-13-14-8(5-2-1-3-16-5)15(7)9(11)12-6/h1-4H,(H2,11,12) |
InChIキー |
WUBKAMSOBJYHTH-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NN=C3N2C(=NC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)


![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
